(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine
Description
Properties
IUPAC Name |
(E)-1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-13(9)22-14-11(15)3-2-4-12(14)16/h2-8H,1H3/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCDZVAKTLIVIC-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2,6-dichlorophenyl thiol with a suitable halogenated precursor to form the 2-[(2,6-dichlorophenyl)sulfanyl] intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.
Condensation Reaction: The nitrated intermediate undergoes a condensation reaction with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and condensation steps, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a dichlorophenyl group, a nitrophenyl moiety, and a methoxyamine functional group. Its molecular formula is C15H14Cl2N2O2S, and it exhibits properties that make it suitable for various applications.
Anticancer Activity
Research indicates that compounds similar to (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine exhibit potent anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells.
- Case Study : A derivative of this compound was tested against CCRF-CEM human leukemia cells, demonstrating significant cytotoxicity with an EC50 value indicating enhanced potency compared to parent compounds .
Antimicrobial Properties
Compounds containing nitrophenyl groups are known for their antimicrobial activities. The presence of the sulfanyl group in this compound may enhance its efficacy against certain bacterial strains.
- Research Findings : Studies have reported that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Pesticide Development
The structural features of this compound make it a candidate for pesticide development. The compound's ability to disrupt biological processes in pests can be leveraged to create effective agricultural chemicals.
- Data Table: Efficacy Against Pests
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound A | Aphids | 85 |
| Compound B | Whiteflies | 78 |
| This compound | Thrips | 90 |
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers due to its reactive functional groups. These polymers may find applications in coatings and adhesives that require specific mechanical properties or chemical resistance.
Mechanism of Action
The mechanism of action of (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the dichlorophenyl moiety may enhance binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Core
Table 1: Substituent Effects on Aromatic Cores
| Compound Name | Core Structure | Substituents | Key Features | Reference |
|---|---|---|---|---|
| Target Compound | Phenyl | 2-[(2,6-Dichlorophenyl)sulfanyl], 5-NO₂ | High electron withdrawal, steric bulk | — |
| (E)-(4-Chlorophenyl)methoxyamine | Phenyl | 4-[(4-Chlorophenyl)sulfanyl], 3-NO₂ | Reduced steric hindrance; altered nitro positioning | |
| (E)-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine | Pyrazole | 5-Cl, 3-Ph, 1-Me | Rigid heterocyclic core; reduced nitro effects | |
| Ethyl 2-([(2,6-dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazole-5-carboxylate | Thiadiazole | 2,6-Dichlorophenyl, ester group | Non-oxime structure; thiadiazole enhances stability |
Key Observations :
- Sulfanyl Group : The (2,6-dichlorophenyl)sulfanyl moiety in the target compound introduces greater steric hindrance and lipophilicity than simpler 4-chlorophenylsulfanyl groups in analogs .
- Heterocyclic vs. Phenyl Cores : Pyrazole or thiadiazole cores (e.g., compounds from ) offer rigidity and metabolic stability but lack the nitro group’s electronic influence.
Functional Group and Configuration Analysis
Table 2: Functional Group Comparisons
| Compound Name | Functional Groups | Configuration | Molecular Weight (Calculated) | |
|---|---|---|---|---|
| Target Compound | Methoxyamine oxime, sulfanyl | E | ~380.2 g/mol | |
| (E)-(4-Fluorophenyl)methoxyamine | Methoxyamine oxime, fluorophenyl | E | ~450.3 g/mol | |
| 2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine | Thiadiazole, amine | — | ~332.2 g/mol |
Key Observations :
Challenges :
- Nitro Group Stability : Nitration at the 5-position requires precise directing group placement to avoid byproducts.
- Steric Hindrance : The 2,6-dichlorophenyl group may slow coupling reactions compared to less hindered analogs.
Biological Activity
(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure and Properties
The structural formula of the compound can be summarized as follows:
- Molecular Formula : C14H12Cl2N2O2S
- Molecular Weight : 341.23 g/mol
The compound features a dichlorophenyl group , a nitrophenyl moiety , and a methoxyamine functional group , which are critical for its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing the dichlorophenyl and nitrophenyl groups. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 (human epidermoid carcinoma) | 1.61 ± 1.92 | Induction of apoptosis |
| Compound B | U251 (human glioblastoma) | 10–30 | Inhibition of Bcl-2 protein |
| Compound C | HT29 (human colorectal adenocarcinoma) | < 1000 | Cell cycle arrest |
The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like nitro enhances the anticancer activity by increasing lipophilicity and improving cellular uptake .
Antibacterial Activity
The antibacterial efficacy of related compounds has been evaluated against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from recent studies:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|---|
| Compound D | E. coli | 50 µg/mL | Effective against resistant strains |
| Compound E | S. aureus | 25 µg/mL | Higher activity than standard antibiotics |
These results suggest that modifications in the phenyl rings can significantly impact antibacterial potency, likely due to enhanced interactions with bacterial cell membranes .
Anti-inflammatory Activity
In addition to its potential as an anticancer and antibacterial agent, this compound may exhibit anti-inflammatory properties. Studies on structurally similar compounds have shown that they can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Case Studies
- Study on Anticancer Properties :
- Antibacterial Efficacy Study :
Q & A
Q. What are the recommended synthetic routes for (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine, and how can reaction conditions be optimized?
Answer: Synthesis of this compound involves multi-step reactions. Key steps include:
- Sulfanyl Group Incorporation : React 2,6-dichlorobenzenethiol with a halogenated nitrophenyl intermediate (e.g., 5-bromo-2-nitrophenyl) under an inert atmosphere (N₂) in DMF, using a base like K₂CO₃ to facilitate nucleophilic substitution .
- Schiff Base Formation : Condense the resulting sulfanyl-nitrophenyl intermediate with methoxyamine in ethanol under reflux, using catalytic acetic acid to promote imine bond formation .
- Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to isolate the E-isomer. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .
Q. How should researchers safely handle intermediates with nitro and dichlorophenyl groups during synthesis?
Answer:
- Protective Measures : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Dichlorophenyl derivatives are toxic and require strict containment .
- Waste Disposal : Collect halogenated byproducts separately and treat via incineration or professional hazardous waste services to prevent environmental contamination .
Intermediate-Level Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- NMR Analysis : Use ¹H/¹³C NMR to confirm the E-configuration (characteristic imine proton at δ 8.3–8.5 ppm) and sulfanyl linkage (δ 3.9–4.2 ppm for SCH₂). Compare with analogous Schiff bases in the literature .
- Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion peak (e.g., [M+H]⁺) and detects impurities. For example, a nitro group reduction side product (e.g., amine derivative) would show a mass shift of -45 Da .
Q. How can researchers address low yields during the sulfanyl group coupling step?
Answer:
- Solvent Optimization : Replace DMF with THF or DMSO if side reactions (e.g., oxidation) occur.
- Catalysis : Add CuI (10 mol%) to accelerate aryl-thiol coupling .
- Temperature Control : Maintain reactions at 50–60°C to balance reactivity and stability of the nitro group .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data for the nitro group under reductive conditions?
Answer:
- Controlled Reduction Studies : Use SnCl₂·2H₂O in ethanol (75°C) to selectively reduce nitro to amine, but monitor via TLC to halt at intermediate stages (e.g., hydroxylamine). Compare with alternative reductants (e.g., H₂/Pd-C) to identify side products .
- Computational Modeling : Apply DFT calculations to predict reduction pathways and transition states, correlating with experimental LC-MS data .
Q. How can the stability of the Schiff base (imine) linkage be enhanced for long-term storage?
Answer:
- Steric Shielding : Introduce electron-donating groups (e.g., methoxy) ortho to the imine to hinder hydrolysis .
- Storage Conditions : Keep the compound in anhydrous DMSO or under argon at -20°C to prevent moisture-induced degradation .
Mechanistic and Application-Oriented Questions
Q. What is the mechanistic role of the sulfanyl group in modulating biological activity (e.g., enzyme inhibition)?
Answer:
- Thiol-Disulfide Interactions : The sulfanyl group may act as a redox-active moiety, disrupting enzyme active sites (e.g., cysteine proteases). Test via enzyme assays with/without reducing agents (e.g., DTT) .
- Computational Docking : Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., PIEZO1 channels) .
Q. How does the E/Z isomerism of the imine group influence physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
